molecular formula C9H12Cl2N4 B13778401 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride CAS No. 69135-44-0

2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride

Cat. No.: B13778401
CAS No.: 69135-44-0
M. Wt: 247.12 g/mol
InChI Key: WKTHKISTJGAWKI-UHFFFAOYSA-N
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Description

2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that are structurally related to imidazolidine. This compound is characterized by the presence of a urea or amide functional group in the 2-position of the imidazolidinone ring. It is widely used in various fields, including pharmaceuticals, natural products, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of catalytic processes to enhance the efficiency and yield of the synthesis. Catalysts such as γ-Al2O3 and ceria-based materials have been reported to be effective in the synthesis of imidazolidinone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Imidazolidinone, (2-chlorophenyl)hydrazone, monohydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the presence of the (2-chlorophenyl)hydrazone group, which imparts distinct chemical and biological properties to the compound. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

69135-44-0

Molecular Formula

C9H12Cl2N4

Molecular Weight

247.12 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-3-ium-2-yl)hydrazine;chloride

InChI

InChI=1S/C9H11ClN4.ClH/c10-7-3-1-2-4-8(7)13-14-9-11-5-6-12-9;/h1-4,13H,5-6H2,(H2,11,12,14);1H

InChI Key

WKTHKISTJGAWKI-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+]=C(N1)NNC2=CC=CC=C2Cl.[Cl-]

Origin of Product

United States

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